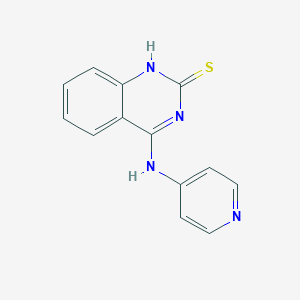

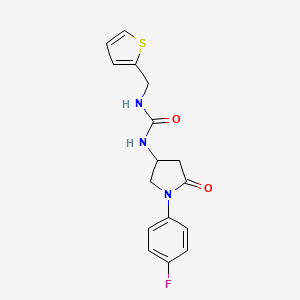

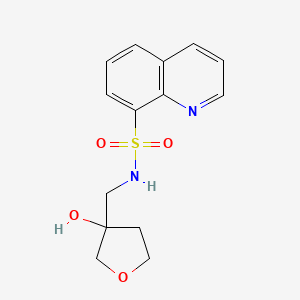

4-(pyridin-4-ylamino)quinazoline-2(1H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline derivatives are a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities, including antimicrobial, cytotoxic, and potential efflux pump inhibitory properties. These compounds are characterized by a fused two-ring system consisting of a benzene ring and a pyrimidine ring. The specific compound "4-(pyridin-4-ylamino)quinazoline-2(1H)-thione" is a quinazoline derivative that is likely to possess similar biological activities, although the provided papers do not directly discuss this exact compound .

Synthesis Analysis

The synthesis of quinazoline derivatives can involve various strategies, including the reaction of 4-hydroxy-quinazoline with alkyl halides under phase transfer catalysis conditions. The hydroxy group can be converted into a thiol function by treating with phosphorus pentasulfide in pyridine, followed by alkylation of the thiol group . Additionally, the synthesis of quinazoline thioether derivatives, as seen in the first paper, involves the incorporation of a 1,2,4-triazolo[4,3-a]pyridine moiety, which could be related to the synthesis of "4-(pyridin-4-ylamino)quinazoline-2(1H)-thione" .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed using techniques such as single-crystal X-ray diffraction analysis. This method allows for the precise determination of the molecular geometry and confirmation of the synthesized compounds . The structure of quinazoline derivatives is crucial for their biological activity, as it can influence their interaction with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including ring-opening and annulation reactions, which are useful for constructing complex heterocyclic systems . The reactivity of the quinazoline nucleus can be modified by introducing different substituents, which can influence the formation characteristics of the target products .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, fluorescence, and reactivity, are influenced by their molecular structure. For instance, some quinazoline derivatives are highly fluorescent, which can be advantageous for certain applications . The introduction of different substituents can also affect the hydrophilicity and molecular weight of the compounds, which in turn can influence their biological activity .

Applications De Recherche Scientifique

Synthesis and Derivatives

- A new method for synthesizing quinazolines involves the annulation of the benzene ring to specific pyrimidine derivatives, leading to the formation of various hydroxyquinazolinones and thiones. This method provides insights into the structural diversity and potential applications of quinazoline derivatives in scientific research (Komkov et al., 2021).

- Efficient synthesis of quinazolin-4-ylamine derivatives under microwave irradiation conditions has been reported. This approach enables the rapid generation of a small library of compounds, demonstrating the versatility of quinazolines in medicinal chemistry and potentially in materials science (Yoon et al., 2004).

Antimicrobial and Antituberculosis Activity

- A series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines showed promising anti-Mycobacterium tuberculosis properties in vitro, highlighting their potential use in developing new antituberculosis agents. The study also explored the cytotoxicity of these compounds, contributing to the understanding of their safety profile (Dilebo et al., 2021).

Molecular Structure and Assembly

- Research on silver(I) complexes with heterocyclic thiones, including pyridine-2-thione and quinazolinone-2-thione, has contributed to the understanding of complex formation and its implications for the development of new materials and catalysts (Karagiannidis et al., 1990).

Optoelectronic Materials

- The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This area of research emphasizes the role of quinazolines in the development of luminescent small molecules and chelate compounds for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors (Lipunova et al., 2018).

Propriétés

IUPAC Name |

4-(pyridin-4-ylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-11-4-2-1-3-10(11)12(17-13)15-9-5-7-14-8-6-9/h1-8H,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVPWDGQKANGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyridin-4-ylamino)quinazoline-2(1H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)

![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)

![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)